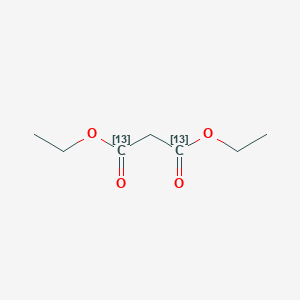

Diethyl malonate-1,3-13C2

Description

Properties

IUPAC Name |

diethyl (1,3-13C2)propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3/i6+1,7+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXGSMUGOJNHAZ-AKZCFXPHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[13C](=O)C[13C](=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480028 |

Source

|

| Record name | Diethyl malonate-1,3-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77386-82-4 |

Source

|

| Record name | Diethyl malonate-1,3-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Beyond the Structure – The Power of Isotopic Labeling

An In-Depth Technical Guide to Diethyl malonate-1,3-¹³C₂ for Researchers, Scientists, and Drug Development Professionals

Diethyl malonate is a cornerstone reagent in organic synthesis, a versatile C3 building block valued for the reactivity of its central methylene group.[1][2] However, the introduction of stable isotopes at specific positions transforms this common reagent into a sophisticated tool for mechanistic and metabolic investigation. Diethyl malonate-1,3-¹³C₂, where the two carbonyl carbons are replaced with the heavy isotope of carbon (¹³C), provides an indelible signature that allows researchers to trace the journey of these specific atoms through complex chemical and biological systems.

This guide moves beyond a simple description of the molecule to provide a senior application scientist's perspective on its utility. We will explore not just what it is used for, but why it is the reagent of choice in specific experimental contexts, focusing on the causality behind its application in advanced research and development. The defining feature of this molecule is its mass shift (M+2) and the nuclear spin of its ¹³C atoms, which make it detectable and distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, respectively.[3][4]

Physicochemical and Isotopic Properties

A precise understanding of the molecule's properties is fundamental to its effective application. The high isotopic purity is critical for minimizing background noise in sensitive analytical experiments.

| Property | Value | Source(s) |

| Chemical Formula | CH₂(¹³ CO₂C₂H₅)₂ | [3] |

| CAS Number | 77386-82-4 | [3][5] |

| Molecular Weight | 162.15 g/mol | [3][4] |

| Isotopic Purity | ≥99 atom % ¹³C | [3][4] |

| Physical Form | Colorless Liquid | [2] |

| Density | 1.067 g/mL at 25 °C | [3][4] |

| Boiling Point | 199 °C (lit.) | [3][4] |

| Melting Point | -51 to -50 °C (lit.) | [3][4] |

| Refractive Index | n20/D 1.414 (lit.) | [3][4] |

Core Application I: A Tracer in Mechanistic Organic Synthesis

The malonic ester synthesis is a classic and powerful method for preparing substituted carboxylic acids.[6] Using Diethyl malonate-1,3-¹³C₂ provides an unambiguous way to confirm reaction mechanisms and trace the carbon backbone of newly synthesized molecules.

The Chemistry: Activating the Methylene Group

The key to the malonic ester synthesis is the enhanced acidity of the α-hydrogens (pKa ≈ 13), positioned between two electron-withdrawing carbonyl groups.[2] This acidity allows for easy deprotonation by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate is a potent carbon nucleophile, readily attacking electrophiles like alkyl halides.[7] Subsequent hydrolysis of the ester groups followed by heating leads to decarboxylation, yielding a carboxylic acid with the ¹³C label retained in the carboxyl group.[6]

Experimental Workflow: Malonic Ester Synthesis

The following diagram illustrates the logical flow for synthesizing a ¹³C-labeled carboxylic acid.

Caption: Workflow for ¹³C-labeled carboxylic acid synthesis.

Protocol: Synthesis of [1-¹³C]Butanoic Acid

This representative protocol details the synthesis of a simple labeled fatty acid.

Materials:

-

Diethyl malonate-1,3-¹³C₂

-

Absolute Ethanol

-

Sodium metal

-

Ethyl bromide

-

Aqueous HCl

-

Diethyl ether

Methodology:

-

Base Preparation (Sodium Ethoxide): Under an inert atmosphere (e.g., Nitrogen), carefully dissolve sodium metal in absolute ethanol. This reaction is exothermic. It is crucial to use a base whose alkoxide matches the ester (i.e., ethoxide for ethyl esters) to prevent transesterification, which would scramble the ester groups and complicate the product mixture.[6]

-

Enolate Formation: Add Diethyl malonate-1,3-¹³C₂ dropwise to the sodium ethoxide solution at room temperature. Stir for 30 minutes to ensure complete formation of the sodiomalonic ester.

-

Alkylation: Add ethyl bromide to the reaction mixture. The reaction is typically refluxed until the mixture becomes neutral, indicating consumption of the base.[8] This step involves the nucleophilic attack of the enolate on the ethyl bromide.

-

Workup & Isolation: After cooling, the ethanol is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The organic layer is washed, dried, and concentrated to yield the crude alkylated diester.

-

Hydrolysis: The crude diester is refluxed with a strong acid (e.g., aqueous HCl) to hydrolyze both ester groups to carboxylic acids, forming a substituted malonic acid.

-

Decarboxylation: Continued heating of the acidic solution causes decarboxylation, where one of the ¹³C-labeled carboxyl groups is lost as ¹³CO₂, yielding the final product, [1-¹³C]butanoic acid. The product can then be purified by distillation or chromatography.

Core Application II: Probing Cellular States with Metabolic Flux Analysis

In drug development and metabolic research, understanding how cells utilize nutrients is paramount. Metabolic Flux Analysis (MFA) is a technique used to quantify the rates of metabolic reactions within a cell.[9][10] Diethyl malonate-1,3-¹³C₂ serves as a versatile starting material for the synthesis of custom ¹³C-labeled metabolic tracers used in these studies.

The Rationale: From Precursor to Probe

While not typically used directly in cell culture, Diethyl malonate-1,3-¹³C₂ is invaluable for synthesizing more complex molecules like labeled fatty acids or amino acids.[9][11] These custom-synthesized tracers are then introduced to cells. As the cells metabolize these labeled substrates, the ¹³C atoms are incorporated into a wide array of downstream metabolites. By analyzing the mass distribution (isotopologues) of these metabolites using mass spectrometry or NMR, researchers can map the flow of carbon through metabolic networks, revealing the activity of different pathways.[9][10][12] This provides a dynamic picture of cellular metabolism, which is crucial for identifying metabolic vulnerabilities in cancer cells or understanding the mechanism of action of a drug.[9]

Conceptual Workflow: ¹³C-Tracer Study

The following diagram outlines the overarching strategy for using a custom tracer synthesized from Diethyl malonate-1,3-¹³C₂.

Caption: Conceptual flow of a metabolic tracer experiment.

Core Application III: Enhancing Structural Elucidation with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a definitive technique for determining molecular structure. However, ¹³C NMR at natural abundance (1.1%) suffers from low sensitivity.[] Enriching a molecule with ¹³C, as in Diethyl malonate-1,3-¹³C₂, dramatically enhances the signal and unlocks powerful analytical possibilities.

The Advantage of Enrichment

-

Increased Sensitivity: The most direct benefit is a significant boost in the signal-to-noise ratio of ¹³C NMR spectra, reducing acquisition times and sample concentration requirements.[]

-

Simplified Spectra & Quantification: In complex mixtures, ¹³C-labeling can be used to selectively observe specific molecules or positions, simplifying otherwise crowded spectra and aiding in quantification.[14]

-

Probing Carbon Frameworks: The large chemical shift range of ¹³C (~200 ppm) compared to ¹H (~10 ppm) provides better signal dispersion and less overlap.[15] This allows for clearer observation of the carbon backbone, including quaternary carbons which are invisible in ¹H NMR.[15]

-

¹³C-¹³C Correlation Experiments: Perhaps the most powerful application is the ability to perform experiments like INADEQUATE or ¹³C-¹³C COSY. These experiments directly show correlations between adjacent ¹³C atoms, providing unambiguous evidence for the carbon-carbon connectivity in a molecule.[16] This is exceptionally useful for determining the structure of complex natural products or novel synthetic compounds.[16]

When Diethyl malonate-1,3-¹³C₂ is used in a synthesis, the resulting product contains a specific ¹³C signature. This signature can be used to confirm the structure and track transformations with unparalleled certainty using advanced NMR techniques.

Conclusion

Diethyl malonate-1,3-¹³C₂ is far more than a simple reagent; it is an enabling tool for sophisticated scientific inquiry. Its value lies in the stable, detectable ¹³C label, which allows researchers to precisely track carbon atoms through both synthetic reaction sequences and complex metabolic networks. For the organic chemist, it provides definitive proof of structure and mechanism. For the biologist and drug discovery professional, it is a key precursor for building metabolic probes that illuminate the inner workings of the cell. By understanding the principles behind its application, researchers can fully leverage the power of isotopic labeling to drive discovery and innovation.

References

-

Edison, A.S., et al. (n.d.). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers. Available at: [Link]

-

Fujimori, T., et al. (2014). Application of 13C-labeling and 13C-13C COSY NMR experiments in the structure determination of a microbial natural product. Archives of Pharmacal Research, 37(8), 967-71. Available at: [Link]

-

Chemical Communications (RSC Publishing). (n.d.). 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. Available at: [Link]

-

Wikipedia. (n.d.). Malonic ester synthesis. Available at: [Link]

-

Hernandez, L., et al. (n.d.). A NOVEL CARBON-14 "SOLVENT-FREE"-LABELING PROCEDURE WITH DIETHYL MALONATE. OSTI.GOV. Available at: [Link]

-

Chemical-Book. (n.d.). diethyl malonate suppliers USA. Available at: [Link]

-

University of Calgary. (n.d.). Ch21: Malonic esters. Available at: [Link]

-

EPIC. (n.d.). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Available at: [Link]

-

PrepChem.com. (n.d.). Preparation of diethyl diethylmalonate. Available at: [Link]

-

Amerigo Scientific. (n.d.). Diethyl malonate-1,2-13C2. Available at: [Link]

-

Unknown Source. (n.d.). The Malonic Ester Synthesis. Available at: [Link]

-

YouTube. (2022). Synthesis of Diethyl malonate (Malonic ester) | Dr. Bharat Baria. Available at: [Link]

-

Unknown Source. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Available at: [Link]

-

Sciencemadness.org. (2010). Preparation of Diethyl Malonate. Available at: [Link]

-

Quora. (2020). What is the preparation of diethyl malonate?. Available at: [Link]

-

OSTI.GOV. (2002). A novel carbon-14 'solvent-free'-labeling procedure with diethyl malonate (Conference) | ETDEWEB. Available at: [Link]

-

YouTube. (2020). Preparation and synthetic applications of Diethyl malonate | for B.Sc students | by Sangeetha Gokul. Available at: [Link]

-

Eurisotop. (n.d.). DIETHYL MALONATE (1,3-13C2, 99%). Available at: [Link]

-

PubMed. (n.d.). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Available at: [Link]

-

NIH. (n.d.). Comprehensive metabolic modeling of multiple 13C-isotopomer data sets to study metabolism in perfused working hearts. Available at: [Link]

Sources

- 1. Diethyl Malonate Manufacturer & Suppliers |ELAROMA-dEM - Elchemy [elchemy.com]

- 2. Application of Diethyl malonate_Chemicalbook [chemicalbook.com]

- 3. Diethyl malonate-1,3-13C2 13C 99atom 77386-82-4 [sigmaaldrich.com]

- 4. Diethyl malonate-1,3-13C2 13C 99atom 77386-82-4 [sigmaaldrich.com]

- 5. isotope.com [isotope.com]

- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 7. askthenerd.com [askthenerd.com]

- 8. prepchem.com [prepchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. diethyl malonate suppliers USA [americanchemicalsuppliers.com]

- 12. Comprehensive metabolic modeling of multiple 13C-isotopomer data sets to study metabolism in perfused working hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

- 16. Application of 13C-labeling and 13C-13C COSY NMR experiments in the structure determination of a microbial natural product - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Diethyl malonate-1,3-¹³C₂: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isotopic Labeling with Diethyl malonate-1,3-¹³C₂

In the landscape of modern chemical and pharmaceutical research, the ability to trace the metabolic fate of molecules and elucidate complex reaction mechanisms is paramount. Isotopically labeled compounds are indispensable tools in these endeavors, providing a non-radioactive method for tracking molecular pathways.[1][2][3] Among these, Diethyl malonate-1,3-¹³C₂ has emerged as a versatile and powerful building block. This guide provides a comprehensive overview of its physical and chemical properties, explores its critical applications in research and development, and offers detailed experimental protocols for its use.

The strategic placement of two ¹³C atoms at the carbonyl positions (C1 and C3) of the diethyl malonate backbone provides a distinct mass shift and a unique spectroscopic signature, enabling researchers to follow the incorporation of this two-carbon unit into more complex structures with high precision.[4] This is particularly valuable in mechanistic studies, biosynthetic pathway elucidation, and the synthesis of labeled standards for quantitative analyses in proteomics and metabolomics.[4]

Physicochemical Properties of Diethyl malonate-1,3-¹³C₂

Diethyl malonate-1,3-¹³C₂ shares many physical properties with its unlabeled counterpart but is distinguished by its isotopic enrichment. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | CH₂(¹³CO₂C₂H₅)₂ | [5] |

| Molecular Weight | 162.15 g/mol | [5] |

| CAS Number | 77386-82-4 | [5] |

| Appearance | Colorless liquid | [6] |

| Melting Point | -51 to -50 °C | [5] |

| Boiling Point | 199 °C | [5] |

| Density | 1.067 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.414 | [5] |

| Isotopic Purity | Typically ≥99 atom % ¹³C | [5] |

| Mass Shift | M+2 | [5] |

Spectroscopic Characterization

The presence of the ¹³C labels at the carbonyl positions significantly influences the spectroscopic data of Diethyl malonate-1,3-¹³C₂, providing a clear method for its identification and for tracing its fate in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum of Diethyl malonate-1,3-¹³C₂ will exhibit characteristic splitting patterns due to coupling with the adjacent ¹³C nuclei. The methylene protons (CH₂) of the ethyl groups will show additional complexity in their quartet, and the methyl protons (CH₃) in their triplet, due to two- and three-bond coupling to the ¹³C-labeled carbonyl carbons. The central methylene protons (CH₂) will also show coupling to the two adjacent ¹³C nuclei.

-

¹³C NMR: The ¹³C NMR spectrum is the most direct way to confirm the isotopic labeling. It will show a strong signal for the labeled carbonyl carbons, typically in the range of 160-170 ppm. The other carbon signals will be of natural abundance intensity. The presence of two adjacent ¹³C labels can also enable advanced NMR techniques like ¹³C-¹³C correlation spectroscopy (COSY) to confirm the carbon-carbon bond.[4]

Mass Spectrometry (MS)

In mass spectrometry, Diethyl malonate-1,3-¹³C₂ will exhibit a molecular ion peak (M+) that is two mass units higher than that of the unlabeled compound.[5] This M+2 peak is a definitive indicator of the presence of the two ¹³C isotopes. The fragmentation pattern will also reflect this mass shift in fragments containing the labeled carbonyl groups. High-resolution mass spectrometry is essential for distinguishing ¹³C-labeled compounds from other species with similar nominal masses.[7]

Infrared (IR) Spectroscopy

The IR spectrum of Diethyl malonate-1,3-¹³C₂ is expected to be very similar to that of the unlabeled compound. The most prominent feature is the strong carbonyl (C=O) stretching band, typically found around 1730-1750 cm⁻¹. The isotopic labeling may cause a slight shift in the frequency of this band to a lower wavenumber due to the heavier mass of the ¹³C atom.

Chemical Properties and Reactivity

The chemical reactivity of Diethyl malonate-1,3-¹³C₂ is governed by the acidity of the α-hydrogens located on the methylene carbon between the two carbonyl groups. This makes it a key reagent in the malonic ester synthesis for the preparation of ¹³C-labeled carboxylic acids.[8]

The key steps in its reactivity are:

-

Deprotonation: The α-hydrogens are readily removed by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.[9]

-

Nucleophilic Attack: This enolate is a potent nucleophile that can react with a variety of electrophiles, most commonly alkyl halides, in an Sₙ2 reaction to form a new carbon-carbon bond.[8][9]

-

Hydrolysis and Decarboxylation: The resulting substituted diethyl malonate can be hydrolyzed to the corresponding dicarboxylic acid, which readily undergoes decarboxylation upon heating to yield a ¹³C-labeled carboxylic acid.[8][9]

Applications in Research and Drug Development

The unique properties of Diethyl malonate-1,3-¹³C₂ make it a valuable tool in several areas of scientific research.

Mechanistic Studies

By incorporating the ¹³C label, chemists can trace the path of the carbon atoms from the malonate starting material through a reaction sequence to the final product.[4] This allows for the unambiguous determination of reaction mechanisms, including rearrangements and the identification of bond-forming and bond-breaking steps.[10]

Caption: Generalized workflow for a mechanistic study using Diethyl malonate-1,3-¹³C₂.

Drug Metabolism and Pharmacokinetic (ADME) Studies

In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is crucial.[11] Synthesizing a ¹³C-labeled version of a drug allows researchers to trace its metabolic fate in vivo.[3][11] Diethyl malonate-1,3-¹³C₂ can serve as a key starting material for the synthesis of such labeled drug molecules.[12] The stable isotope label allows for the use of mass spectrometry to identify and quantify the drug and its metabolites in biological samples.[3]

Biosynthetic Pathway Elucidation

Similar to mechanistic studies in chemistry, Diethyl malonate-1,3-¹³C₂ can be used to probe biosynthetic pathways in living organisms. By feeding cells or organisms with a substrate synthesized from this labeled precursor, researchers can trace the incorporation of the ¹³C atoms into natural products, thereby elucidating the steps of their biosynthesis.[4]

Experimental Protocol: Synthesis of a ¹³C-Labeled Carboxylic Acid via Malonic Ester Synthesis

This protocol provides a general procedure for the synthesis of a mono-alkylated carboxylic acid using Diethyl malonate-1,3-¹³C₂. The specific alkyl halide and reaction conditions may need to be optimized for different substrates.

Materials:

-

Diethyl malonate-1,3-¹³C₂

-

Absolute ethanol

-

Sodium metal

-

Alkyl halide (e.g., 1-bromobutane)

-

Diethyl ether

-

Hydrochloric acid or Sulfuric acid (concentrated)

-

Sodium hydroxide

-

Standard laboratory glassware and equipment

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add freshly cut sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

-

Formation of the Enolate: Cool the sodium ethoxide solution to room temperature. Add Diethyl malonate-1,3-¹³C₂ dropwise to the stirred solution.

-

Alkylation: Add the desired alkyl halide dropwise to the reaction mixture. The reaction is typically exothermic. After the addition is complete, heat the mixture to reflux for a specified time to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation of the Alkylated Malonic Ester: After cooling to room temperature, the solvent is typically removed under reduced pressure. The residue is then partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude ¹³C-labeled dialkyl malonate. Purification can be achieved by vacuum distillation or column chromatography.

-

Hydrolysis and Decarboxylation: The purified dialkyl malonate is then hydrolyzed to the corresponding dicarboxylic acid. This can be achieved by refluxing with a strong base (e.g., sodium hydroxide), followed by acidification with a strong acid (e.g., concentrated HCl or H₂SO₄). Upon acidification and heating, the resulting β-keto acid readily decarboxylates to yield the final ¹³C-labeled carboxylic acid.

-

Purification of the Final Product: The final carboxylic acid can be purified by recrystallization, distillation, or column chromatography.

Caption: Step-by-step workflow of the malonic ester synthesis using Diethyl malonate-1,3-¹³C₂.

Safety and Handling

Diethyl malonate-1,3-¹³C₂ should be handled with the same precautions as unlabeled diethyl malonate. It is a combustible liquid and may cause eye irritation.[13] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Diethyl malonate-1,3-¹³C₂ is a powerful and versatile tool for researchers in organic chemistry, biochemistry, and drug development. Its well-defined isotopic labeling allows for precise tracking of carbon atoms through complex chemical and biological systems. This guide has provided a comprehensive overview of its properties, applications, and a foundational experimental protocol to facilitate its effective use in the laboratory. The continued application of such labeled compounds will undoubtedly lead to further advancements in our understanding of molecular processes and the development of new therapeutic agents.

References

-

13C gas chromatography-combustion isotope ratio mass spectrometry analysis of N-pivaloyl amino acid esters of tissue and plasma samples. (2000). Analytical Biochemistry, 277(2), 184-190. Available at: [Link]

- NMR Spectra of New Compounds. (n.d.). Wiley.

-

Analysis of 13C fatty acid labeling by (A) GC-MS and (B) LC-MS. Palmitate. (n.d.). ResearchGate. Available at: [Link]

-

Discuss synthèlic applications of diethyl malonate. (2024). Filo. Available at: [Link]

-

Diethyl malonate. (n.d.). Wikipedia. Available at: [Link]

-

Metabolism of 13C-Labeled Fatty Acids in Term Human Placental Explants by Liquid Chromatography–Mass Spectrometry. (2019). Endocrinology, 160(6), 1455-1467. Available at: [Link]

-

Malonic Ester Synthesis Reactions and Mechanism (Using Diethyl Malonate). (2017). YouTube. Available at: [Link]

-

The Malonic Ester and Acetoacetic Ester Synthesis. (2025). Master Organic Chemistry. Available at: [Link]

-

13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029573). (n.d.). Human Metabolome Database. Available at: [Link]

-

Can anyone quantitate the content of the 13C labeling fatty acid methyl esters using GC-MS? How can I correct the natural isotopic abundances?. (2017). ResearchGate. Available at: [Link]

-

Malonic Ester Synthesis. (n.d.). Chemistry Steps. Available at: [Link]

-

Malonic Ester Synthesis. (n.d.). OpenOChem Learn. Available at: [Link]

-

Malonic ester synthesis. (n.d.). Grokipedia. Available at: [Link]

-

Malonic ester synthesis, mechanism and application. (2022). Chemistry Notes. Available at: [Link]

-

Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. (2020). Metabolites, 10(10), 406. Available at: [Link]

-

importance of intermediate compound formation during synthesis of diethyl malonate. (2025). Reddit. Available at: [Link]

-

Malonic Ester Synthesis Reaction Mechanism. (2018). YouTube. Available at: [Link]

-

An Overview of Stable-Labeled Compounds & Their Applications. (n.d.). Moravek. Available at: [Link]

-

Malonic acid, benzoyl-, diethyl ester. (n.d.). Organic Syntheses. Available at: [Link]

- Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. (n.d.). University of South Alabama.

-

Isotopic labeling. (n.d.). Wikipedia. Available at: [Link]

-

Methods for the synthesis of carbon‐13 labelled acids and esters. (2007). Journal of Labelled Compounds and Radiopharmaceuticals, 50(5-6), 425-427. Available at: [Link]

-

Stable Isotope-labeled Compounds. (n.d.). Amerigo Scientific. Available at: [Link]

-

Ch21: Malonic esters. (n.d.). University of Calgary. Available at: [Link]

-

Isotopic labelling in the study of organic and organometallic mechanism and structure: An account. (2007). Journal of Labelled Compounds and Radiopharmaceuticals, 50(5-6), 333-345. Available at: [Link]

-

The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. (2023). Chemicals Knowledge Hub. Available at: [Link]

-

Rh-Mediated synthesis of: a [¹¹C]diethyl malonate; b an agonist of.... (n.d.). ResearchGate. Available at: [Link]

-

Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals. (2017). Chemical Science, 8(12), 8205-8211. Available at: [Link]

-

In silico evaluation of binding interaction and ADME study of new 1,3-diazetidin-2-one derivatives with high antiproliferative activity. (2022). Scientific Reports, 12(1), 19082. Available at: [Link]

Sources

- 1. moravek.com [moravek.com]

- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 3. Stable Isotope-labeled Compounds - Amerigo Scientific [amerigoscientific.com]

- 4. benchchem.com [benchchem.com]

- 5. 丙二酸二乙酯-1,3-13C2 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 6. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 7. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

- 9. chemistnotes.com [chemistnotes.com]

- 10. researchgate.net [researchgate.net]

- 11. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 12. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 13. Discuss synthèlic applications of diethyl malonate | Filo [askfilo.com]

An In-depth Technical Guide to the Synthesis and Purification of Diethyl Malonate-1,3-¹³C₂

This guide provides a comprehensive overview of the synthesis, purification, and characterization of Diethyl malonate-1,3-¹³C₂, a crucial isotopically labeled building block for researchers, scientists, and professionals in drug development. The strategic placement of ¹³C labels at the carbonyl carbons (C1 and C3) allows for precise tracking of metabolic pathways and reaction mechanisms, making it an invaluable tool in modern chemical and biomedical research.

Strategic Importance of Diethyl Malonate-1,3-¹³C₂ in Research

Isotopically labeled compounds are fundamental to a deeper understanding of complex biological and chemical systems. Diethyl malonate-1,3-¹³C₂ serves as a powerful tracer in metabolic flux analysis, allowing researchers to map the intricate network of biochemical reactions within a cell.[1] In drug development, it aids in elucidating mechanisms of action and identifying potential off-target effects of novel therapeutic agents. The ¹³C labels, being stable isotopes, do not exhibit radioactivity, making them safe for a wide range of in vitro and in vivo studies.

Synthesis of Diethyl Malonate-1,3-¹³C₂: A Two-Step Approach

The most common and efficient method for preparing Diethyl malonate-1,3-¹³C₂ involves a two-step process: first, the synthesis of ¹³C-labeled malonic acid, followed by a Fischer esterification to yield the desired diethyl ester.

Synthesis of Malonic Acid-1,3-¹³C₂

The synthesis of the key intermediate, Malonic acid-1,3-¹³C₂, can be achieved starting from a ¹³C-labeled cyanide source.

Mechanism: The synthesis begins with the reaction of a haloacetic acid with a ¹³C-labeled cyanide, which introduces the first labeled carbon. Subsequent hydrolysis of the nitrile group yields the carboxylic acid. To achieve the 1,3-¹³C₂ labeling, a doubly labeled starting material would be required, or a subsequent carboxylation step using a ¹³C source. A more direct approach starts with doubly labeled precursors.

Fischer Esterification of Malonic Acid-1,3-¹³C₂

With the labeled malonic acid in hand, the next step is a classic Fischer esterification to introduce the ethyl groups.[2]

Mechanism: This acid-catalyzed esterification involves the protonation of the carboxylic acid, making it more electrophilic. Ethanol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of water result in the formation of the diethyl ester. The use of excess ethanol and a dehydrating agent can drive the equilibrium towards the product.[3]

Detailed Experimental Protocols

Synthesis of Malonic Acid-1,3-¹³C₂

A common route to ¹³C-labeled malonic acid involves the use of potassium cyanide-¹³C.

Materials:

-

Potassium cyanide-¹³C (K¹³CN)

-

Chloroacetic acid

-

Sodium carbonate

-

Sulfuric acid

-

Water

Procedure:

-

A solution of chloroacetic acid in water is neutralized with sodium carbonate.

-

This solution is then added to a heated solution of K¹³CN in water.

-

The mixture is boiled to drive the reaction to completion.

-

After cooling, the solution is neutralized with sulfuric acid.

-

The resulting malonic acid-1-¹³C can be isolated by evaporation of the solvent. For the 1,3-¹³C₂ analogue, a starting material with both carbons labeled is necessary, such as ¹³CH₂(¹³COOH)₂.

Fischer Esterification to Diethyl Malonate-1,3-¹³C₂

Materials:

-

Malonic acid-1,3-¹³C₂

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Toluene (for azeotropic removal of water)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve Malonic acid-1,3-¹³C₂ in excess absolute ethanol and toluene.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux. The water produced during the reaction will be removed as an azeotrope with toluene, driving the reaction to completion.[3]

-

Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid by washing with a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Diethyl malonate-1,3-¹³C₂.

Purification: Achieving High Isotopic and Chemical Purity

Fractional distillation under reduced pressure is the preferred method for purifying Diethyl malonate-1,3-¹³C₂. This technique separates compounds based on their boiling points, effectively removing any unreacted starting materials and side products.

Fractional Distillation Protocol

Apparatus:

-

A round-bottom flask

-

A fractionating column (e.g., Vigreux or packed column)

-

A distillation head with a condenser and a collection flask

-

A vacuum source and a manometer

Procedure:

-

Transfer the crude Diethyl malonate-1,3-¹³C₂ to the round-bottom flask.

-

Assemble the fractional distillation apparatus.

-

Slowly reduce the pressure to the desired level.

-

Gradually heat the flask.

-

Collect the fraction that distills at the boiling point of diethyl malonate at the given pressure (b.p. 199 °C at atmospheric pressure).

-

Monitor the temperature at the distillation head closely to ensure a clean separation.

Analytical Characterization: Ensuring Quality and Integrity

Rigorous analytical testing is essential to confirm the identity, purity, and isotopic enrichment of the final product. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. In the ¹H NMR spectrum, the protons on the central methylene group will show coupling to the adjacent ¹³C-labeled carbonyl carbons. The ¹³C NMR spectrum will show two distinct signals for the labeled carbonyl carbons and the central methylene carbon.

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling Constants |

| ¹³C (C=O) | ~167 | Singlet |

| ¹³C (CH₂) | ~41 | Triplet (due to coupling with two protons) |

| ¹H (CH₂) | ~3.4 | Triplet (due to coupling with adjacent ¹³C, J(¹H,¹³C) ~ 6 Hz) |

| ¹H (CH₂CH₃) | ~4.2 | Quartet |

| ¹H (CH₂CH₃) | ~1.3 | Triplet |

Note: Expected chemical shifts are based on data for unlabeled diethyl malonate and may vary slightly for the labeled compound.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and determine the isotopic enrichment. The molecular ion peak for Diethyl malonate-1,3-¹³C₂ will appear at m/z 162, which is two mass units higher than the unlabeled compound (m/z 160).[5] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy. The fragmentation pattern will also be indicative of the label's position. For instance, the loss of an ethoxy group (-OCH₂CH₃) would result in a fragment ion at m/z 117 for the labeled compound, compared to m/z 115 for the unlabeled compound.

| Compound | Formula | Exact Mass (Monoisotopic) | Observed Mass Shift |

| Diethyl Malonate | C₇H₁₂O₄ | 160.0736 | M |

| Diethyl malonate-1,3-¹³C₂ | ¹³C₂C₅H₁₂O₄ | 162.0802 | M+2 |

Visualizing the Workflow

The following diagram illustrates the key stages in the synthesis and purification of Diethyl malonate-1,3-¹³C₂.

Caption: Workflow for the synthesis and purification of Diethyl malonate-1,3-¹³C₂.

References

-

Sciencemadness Discussion Board. (2008, August 23). Esterification of Malonic Acid to DiEthyl Malonate. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Diethyl malonate – Knowledge and References. Retrieved from [Link]

Sources

An In-depth Technical Guide to Diethyl malonate-1,3-13C2: A Senior Application Scientist's Perspective on its Role in Modern Metabolic Research

Introduction: Beyond the Structure – The Functional Power of Isotopic Labeling

In the landscape of drug development and fundamental biological research, understanding the intricate web of metabolic pathways is paramount. It is not enough to know that a pathway exists; we must quantify its activity, its flux, and its response to perturbation. This is where stable isotope labeling becomes an indispensable tool. Diethyl malonate-1,3-13C2 is more than just a chemical reagent; it is a precision instrument for dissecting cellular metabolism. By replacing the naturally abundant, lighter ¹²C isotope with the heavier, non-radioactive ¹³C isotope at the two carbonyl positions, we create a tracer that allows for the unambiguous tracking of the malonate backbone through various biochemical transformations.

This guide provides an in-depth look at Diethyl malonate-1,3-13C2, moving beyond basic specifications to explore its strategic application in metabolic flux analysis, particularly when coupled with high-resolution mass spectrometry. We will delve into the causality behind experimental design, ensuring that the protocols described are not merely recipes but self-validating systems for generating robust, interpretable data.

Core Compound Specifications

The foundational data for Diethyl malonate-1,3-13C2 is critical for experimental planning, from calculating molar concentrations to configuring analytical instrumentation. The specific placement of the ¹³C labels at the carbonyl carbons (positions 1 and 3) is key to its utility, as these positions are directly involved in the core enzymatic reactions of malonate metabolism.

| Property | Value | Source(s) |

| CAS Number | 77386-82-4 | [1][2][3] |

| Molecular Formula | C₅[¹³C]₂H₁₂O₄ | [1] |

| Linear Formula | CH₂([¹³C]O₂C₂H₅)₂ | [2][4] |

| Molecular Weight | 162.15 g/mol | [1][2][4] |

| Synonyms | Diethyl propanedioate-1,3-13C2 | [2][4] |

| Isotopic Purity | ≥99 atom % ¹³C | [2][4] |

| Mass Shift | M+2 | [4] |

| Boiling Point | 199 °C (lit.) | [4] |

| Melting Point | -50 °C (lit.) | [4] |

| Density | 1.067 g/mL at 25 °C | [4] |

The Scientific Rationale: Why Use ¹³C-Labeled Diethyl Malonate?

The decision to use a stable isotope-labeled compound is driven by the need to differentiate between endogenous molecules and those introduced experimentally. Feeding cells with Diethyl malonate-1,3-13C2 allows it to be taken up and metabolized. The ¹³C atoms act as a "tag." As the labeled malonate is incorporated into downstream metabolites (e.g., fatty acids, Krebs cycle intermediates after conversion), these metabolites will exhibit a predictable increase in mass.

When analyzed by a high-resolution mass spectrometer, this mass shift allows for the clear identification and quantification of metabolites derived from the exogenously supplied malonate.[5][6][7] This technique, known as metabolic flux analysis, provides a dynamic picture of cellular activity, which is far more informative than static measurements of metabolite concentrations.[5] The use of stable isotopes like ¹³C is crucial as they do not pose the safety and disposal challenges associated with radioactive isotopes (e.g., ¹⁴C).

Core Application: Tracing Fatty Acid Synthesis with LC-MS

One of the primary applications of Diethyl malonate-1,3-13C2 is to probe de novo fatty acid synthesis. Malonyl-CoA, derived from malonate, is the fundamental two-carbon donor for fatty acid chain elongation. The workflow below outlines a typical experiment to quantify this process in cultured cancer cells, a common area of investigation in drug development.

Experimental Workflow Diagram

Caption: Workflow for a stable isotope tracing experiment.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to ensure reproducibility and minimize experimental artifacts. Each step includes the scientific rationale, which is key to troubleshooting and adapting the method for different cell lines or research questions.

Objective: To quantify the incorporation of carbon from Diethyl malonate-1,3-13C2 into the fatty acid palmitate (C16:0) in HeLa cells.

Materials:

-

Diethyl malonate-1,3-13C2 (CAS 77386-82-4)

-

HeLa cells

-

Standard cell culture medium (e.g., DMEM)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Phosphate-Buffered Saline (PBS)

-

LC-MS Grade Methanol, Water, and Acetonitrile

-

80:20 Methanol:Water extraction buffer (pre-chilled to -80°C)

-

6-well cell culture plates

Methodology:

Step 1: Cell Seeding and Growth

-

Seed HeLa cells in 6-well plates at a density of 250,000 cells per well in 2 mL of standard culture medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence and recovery.

-

Expertise & Experience: Seeding density is critical. Too few cells will yield insufficient material for MS analysis, while confluent cells may exhibit altered metabolic profiles. A 24-hour recovery period ensures cells are in a state of logarithmic growth, leading to more consistent metabolic activity.

-

Step 2: Introduction of the ¹³C Tracer

-

Prepare the labeling medium: standard DMEM supplemented with 10% dFBS and 100 µM Diethyl malonate-1,3-13C2.

-

Aspirate the standard medium from the wells and gently wash once with 1 mL of pre-warmed PBS.

-

Aspirate the PBS and add 2 mL of the prepared labeling medium to each well. Place plates back in the incubator.

-

Trustworthiness: Using dialyzed FBS is a self-validating step. Standard FBS contains endogenous small molecules that could compete with or dilute the labeled tracer, confounding the results. The PBS wash removes residual unlabeled metabolites from the old medium.

-

Step 3: Time Course and Metabolic Quenching

-

At each time point (e.g., 0, 2, 6, 12, 24 hours), remove a designated plate from the incubator for processing.

-

Quickly aspirate the labeling medium and place the plate on dry ice to instantly quench all enzymatic activity.

-

Expertise & Experience: Rapid and effective quenching is the most critical step for accurately capturing a "snapshot" of the metabolic state. Slow processing can allow metabolic activity to continue, leading to artifactual changes in metabolite levels. Placing the plate directly on dry ice is a reliable method.

-

Step 4: Metabolite Extraction

-

To the quenched cells, add 1 mL of pre-chilled (-80°C) 80:20 Methanol:Water extraction buffer.

-

Incubate the plates at -80°C for 15 minutes.

-

Scrape the cells using a cell scraper and transfer the cell lysate/extraction buffer mixture to a microcentrifuge tube.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

-

Transfer the supernatant (containing the metabolites) to a new tube and dry it completely using a vacuum concentrator.

-

Trustworthiness: The 80:20 Methanol:Water solvent system is effective for extracting a broad range of polar and semi-polar metabolites. Performing this entire process at low temperatures minimizes metabolite degradation.

-

Step 5: LC-MS Analysis and Data Interpretation

-

Reconstitute the dried metabolite extract in a suitable volume (e.g., 100 µL) of 50:50 Methanol:Water.

-

Inject the sample onto a C18 reverse-phase LC column coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).

-

Monitor for the mass isotopologues of palmitate. The unlabeled (M+0) form has an m/z of 255.232. Since Diethyl malonate provides two-carbon units for elongation, and the ¹³C is at the carboxyl carbons, we expect to see isotopologues with mass shifts in increments of two (M+2, M+4, M+6, etc.).

-

Data Interpretation: The presence and relative abundance of the M+2, M+4, etc., isotopologues of palmitate directly reflect the activity of the de novo fatty acid synthesis pathway using the provided ¹³C-labeled precursor.[5][8] The fractional enrichment (the percentage of the total palmitate pool that is labeled) can be calculated at each time point to determine the rate of synthesis.

-

Conclusion: A Versatile Tool for Mechanistic Insight

Diethyl malonate-1,3-13C2 is a powerful and versatile reagent that serves as a cornerstone for modern metabolomics research. Its utility in malonic ester synthesis for creating complex labeled molecules and its direct application as a tracer provide researchers with a robust method to move beyond static measurements and explore the dynamic nature of cellular metabolism.[9][10] The ability to precisely track the flow of carbon atoms into essential biomolecules offers unparalleled insight into the mechanisms of disease and the efficacy of novel therapeutic agents, making it an essential tool for scientists and drug development professionals.

References

-

Pettit, S. N., et al. (2020). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 10(10), 409. Retrieved from [Link]

-

Giavalisco, P., et al. (2011). 13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research. Analytical Chemistry, 83(17), 6646–6653. Retrieved from [Link]

-

Motori, E., & Giavalisco, P. (2023). 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. Methods in Molecular Biology, 2675, 181-194. Retrieved from [Link]

-

Lane, A. N., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 84. Retrieved from [Link]

-

Motori, E., & Giavalisco, P. (2023). 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. PubMed. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of diethyl diethylmalonate. Retrieved from [Link]

-

Eurisotop. (n.d.). DIETHYL MALONATE (1,3-13C2, 99%). Retrieved from [Link]

-

NIST. (n.d.). Diethyl malonate. NIST Chemistry WebBook. Retrieved from [Link]

-

Quora. (2020). What is the preparation of diethyl malonate?. Retrieved from [Link]

-

Sangeetha Gokul. (2020, April 16). Preparation and synthetic applications of Diethyl malonate. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). CN1237571A - Preparation method of diethyl malonate.

-

Frontiers in Chemistry. (2021). Diethyl Malonate-Based Turn-On Chemical Probe for Detecting Hydrazine. Retrieved from [Link]

-

Hernandez, L., et al. (n.d.). A NOVEL CARBON-14 "SOLVENT-FREE"-LABELING PROCEDURE WITH DIETHYL MALONATE. OSTI.GOV. Retrieved from [Link]

-

Frontiers Media S.A. (2021). Diethyl Malonate-Based Turn-On Chemical Probe for Detecting Hydrazine and Its Bio-Imaging and Environmental Applications With Large Stokes Shift. Retrieved from [Link]

-

ResearchGate. (n.d.). Rh-Mediated synthesis of: a [¹¹C]diethyl malonate. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 丙二酸二乙酯-1,3-13C2 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 3. DIETHYL MALONATE (1,3-13C2, 99%) | Eurisotop [eurisotop.com]

- 4. Diethyl malonate-1,3-13C2 13C 99atom 77386-82-4 [sigmaaldrich.com]

- 5. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices | Springer Nature Experiments [experiments.springernature.com]

- 7. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. quora.com [quora.com]

- 10. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Isotopic Purity and Enrichment of Diethyl Malonate-1,3-¹³C₂

Introduction: The Critical Role of Isotopically Labeled Compounds in Scientific Advancement

In the landscape of modern research, particularly within drug discovery and metabolic studies, the ability to trace and quantify molecular pathways is paramount. Stable isotope-labeled compounds, such as Diethyl malonate-1,3-¹³C₂, serve as indispensable tools, enabling researchers to elucidate complex biological mechanisms with high precision. The strategic incorporation of heavy isotopes, like Carbon-13, allows for the differentiation of labeled molecules from their endogenous counterparts, providing a clear window into metabolic fluxes, reaction kinetics, and the structural characterization of novel compounds.

This guide offers a comprehensive exploration of Diethyl malonate-1,3-¹³C₂, a versatile building block in organic synthesis.[1][2] We will delve into the nuances of its synthesis, the critical importance of assessing its isotopic purity and enrichment, and the advanced analytical techniques employed for its characterization. Our focus will be on providing not just procedural steps, but also the underlying scientific principles and practical insights that empower researchers to utilize this valuable reagent with confidence and accuracy.

The Synthetic Pathway: Crafting Precision at the Molecular Level

The synthesis of Diethyl malonate-1,3-¹³C₂ is a testament to the precision required in isotopic labeling. The most common and logical approach is a modification of the well-established malonic ester synthesis, where the ¹³C labels are introduced via a labeled precursor.[3][4][5]

A plausible and efficient synthetic route commences with a ¹³C-labeled source, such as ¹³C-labeled acetic acid. This ensures the incorporation of the heavy isotope at the desired carbonyl positions.

Conceptual Synthesis Workflow

Caption: Conceptual synthesis of Diethyl malonate-1,3-¹³C₂.

Potential Chemical and Isotopic Impurities: A Necessary Vigilance

The synthesis of isotopically labeled compounds is not without its challenges. A thorough understanding of potential impurities is crucial for accurate experimental outcomes.

| Impurity Class | Specific Examples | Potential Origin | Impact on Application |

| Isotopic Impurities | Unlabeled Diethyl malonate (M+0) | Incomplete incorporation of ¹³C starting material. | Dilution of the isotopic label, leading to underestimation in tracer studies. |

| Mono-labeled Diethyl malonate (M+1) | Presence of singly labeled precursors. | Complicates mass spectrometry data analysis and isotopic enrichment calculations. | |

| Chemical Impurities | Unreacted starting materials (e.g., ¹³C-Malonic acid) | Incomplete esterification reaction. | Can interfere with subsequent reactions or analytical measurements. |

| Byproducts of synthesis (e.g., mono-ester) | Incomplete esterification or side reactions. | May have different reactivity or analytical signatures, leading to erroneous results. | |

| Dialkylated malonic esters | A common side reaction in malonic ester synthesis if alkylation is performed.[3] | Can lead to the formation of unintended labeled byproducts in subsequent synthetic steps. |

Analytical Characterization: The Pursuit of Isotopic and Chemical Fidelity

The cornerstone of utilizing any isotopically labeled compound is the rigorous verification of its identity, purity, and the extent of isotopic enrichment. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS): A Quantitative Snapshot

For a volatile compound like diethyl malonate, GC-MS is an ideal technique for assessing both chemical purity and isotopic enrichment. The gas chromatograph separates the components of the sample, and the mass spectrometer provides information about the mass-to-charge ratio of the eluted compounds.

Rationale for Choosing GC-MS:

-

Volatility: Diethyl malonate is readily volatilized, making it highly suitable for GC analysis.[6]

-

Separation Power: The gas chromatographic separation allows for the isolation of the target compound from non-volatile impurities and provides an assessment of its chemical purity.

-

Mass Discrimination: The mass spectrometer can clearly distinguish between the unlabeled (M+0), singly labeled (M+1), and doubly labeled (M+2) isotopologues of diethyl malonate.

-

Sample Preparation:

-

Prepare a stock solution of Diethyl malonate-1,3-¹³C₂ in a volatile organic solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 1 mg/mL.

-

Prepare a series of dilutions from the stock solution to determine the linear range of the instrument.

-

Prepare a sample of unlabeled diethyl malonate as a reference standard.

-

-

Instrumentation and Parameters:

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-200.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

-

Data Analysis:

-

Chemical Purity: Integrate the peak area of diethyl malonate and any impurity peaks in the total ion chromatogram (TIC). The chemical purity is expressed as the percentage of the diethyl malonate peak area relative to the total peak area.

-

Isotopic Enrichment:

-

Extract the mass spectrum of the diethyl malonate peak.

-

Identify the molecular ion cluster. For Diethyl malonate-1,3-¹³C₂, the most abundant ion in the molecular cluster should be at m/z corresponding to the M+2 isotopologue.

-

Correct for the natural abundance of ¹³C in the unlabeled standard.

-

Calculate the isotopic enrichment using the following formula:

-

% Isotopic Enrichment = [Area(M+2) / (Area(M+0) + Area(M+1) + Area(M+2))] x 100

-

-

-

Quantitative ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural and Isotopic Confirmation

While MS provides excellent quantitative data on isotopic distribution, NMR spectroscopy offers complementary information, confirming the position of the ¹³C labels and providing an independent measure of isotopic enrichment. Quantitative ¹³C NMR is a powerful tool for this purpose.[7][8]

Rationale for Choosing Quantitative ¹³C NMR:

-

Positional Information: NMR can definitively confirm that the ¹³C labels are located at the carbonyl carbons (C1 and C3).

-

Non-destructive: NMR is a non-destructive technique, allowing for sample recovery if needed.

-

Direct Measurement: It provides a direct measurement of the ¹³C abundance at specific atomic positions.

-

Sample Preparation:

-

Accurately weigh approximately 20-50 mg of Diethyl malonate-1,3-¹³C₂ and dissolve it in a deuterated solvent (e.g., CDCl₃) in a high-precision NMR tube.

-

Add a known amount of an internal standard with a single, well-resolved resonance (e.g., 1,3,5-trichlorobenzene) for quantification.

-

-

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Pulse Sequence: A standard ¹³C{¹H} inverse-gated decoupling pulse sequence should be used. This sequence decouples the protons to produce sharp singlets for the carbon signals while suppressing the Nuclear Overhauser Effect (NOE), which is crucial for accurate quantification.[9]

-

Acquisition Parameters:

-

Pulse Angle: 90° flip angle.

-

Relaxation Delay (d1): A long relaxation delay is critical for full relaxation of the carbon nuclei. It should be at least 5 times the longest T₁ of the carbons of interest (typically 30-60 seconds for carbonyl carbons).

-

Number of Scans: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (e.g., 128 or more).

-

-

-

Data Analysis:

-

Process the spectrum with an appropriate line broadening.

-

Integrate the signals corresponding to the ¹³C-labeled carbonyl carbons of diethyl malonate and the signal of the internal standard.

-

The isotopic enrichment can be calculated by comparing the integral of the labeled carbon signals to that of the internal standard of known concentration.

-

Self-Validating Systems: Ensuring Trustworthiness in Your Research

The integrity of any research utilizing isotopically labeled compounds hinges on the quality of the labeled material. A self-validating system for quality control involves a multi-faceted approach, integrating orthogonal analytical techniques and rigorous data interpretation.

Workflow for a Self-Validating Quality Control System

Sources

- 1. benchchem.com [benchchem.com]

- 2. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 6. Diethyl malonate [webbook.nist.gov]

- 7. Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source - PMC [pmc.ncbi.nlm.nih.gov]

- 8. magritek.com [magritek.com]

- 9. nmr.ceitec.cz [nmr.ceitec.cz]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Diethyl Malonate-1,3-¹³C₂

Introduction: The Significance of Isotopic Labeling with Diethyl Malonate-1,3-¹³C₂

In the intricate world of pharmaceutical development and metabolic research, precision is paramount. Isotopically labeled compounds, such as Diethyl Malonate-1,3-¹³C₂, serve as indispensable tools, allowing scientists to trace the metabolic fate of molecules and elucidate complex biochemical pathways.[1][2] The incorporation of stable, non-radioactive ¹³C isotopes at specific positions within the diethyl malonate molecule provides a powerful analytical probe, detectable by mass spectrometry and NMR, without altering the fundamental chemical reactivity of the parent compound. This enables researchers to conduct detailed mechanistic studies, crucial for understanding drug absorption, distribution, metabolism, and excretion (ADME).[3]

This guide provides a comprehensive overview of the safety and handling protocols for Diethyl Malonate-1,3-¹³C₂. As a Senior Application Scientist, my objective is to move beyond a mere recitation of safety data sheet (SDS) information. Instead, this document is designed to provide a deep, practical understanding of why certain precautions are necessary and how to integrate them into a seamless and safe laboratory workflow. The principles outlined here are grounded in established safety protocols and are intended for researchers, scientists, and drug development professionals who work with this and similar isotopically labeled compounds.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of Diethyl Malonate-1,3-¹³C₂ is the foundation of safe handling. The presence of the ¹³C isotopes does not impart any additional chemical hazards beyond those of standard diethyl malonate.[4] The primary risks are associated with its physical and chemical properties.

1.1 GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Diethyl Malonate-1,3-¹³C₂ is classified as follows:

-

Combustible liquid (Category 4) [5]

-

Causes serious eye irritation (Category 2A) [5]

-

Harmful to aquatic life [5]

The signal word for this compound is "Warning" .[5]

1.2 Physicochemical Properties and Associated Risks

The physical properties of Diethyl Malonate-1,3-¹³C₂ are critical to understanding its behavior and potential hazards in a laboratory setting.

| Property | Value | Implication for Safe Handling |

| Molecular Formula | CH₂(¹³COOCH₂CH₃)₂[4] | The molecular structure informs its reactivity and potential interactions. |

| Molecular Weight | 162.15 g/mol [4][6] | Necessary for accurate measurement and solution preparation. |

| Appearance | Colorless liquid[7] | Visual inspection can help identify the substance. |

| Odor | Apple-like[8] | While it has a distinct odor, the sense of smell should never be used to identify a chemical. |

| Boiling Point | 199 °C (lit.) | The high boiling point means it is not highly volatile at room temperature. |

| Melting Point | -51 to -50 °C (lit.) | It will be in a liquid state under normal laboratory conditions. |

| Flash Point | 90.0 °C (194.0 °F) - closed cup[9] | As a combustible liquid, it can ignite if exposed to an ignition source at or above this temperature.[10] |

| Density | 1.067 g/mL at 25 °C | It is slightly denser than water. |

| Solubility in Water | Negligible[8] | This is important for choosing appropriate cleaning and disposal methods. |

1.3 Toxicological Profile

The primary toxicological concern is serious eye irritation.[5][11] Contact with the eyes can cause redness and pain.[7] While not classified as a skin irritant, prolonged or repeated contact may cause mild skin irritation.[12] Inhalation of high concentrations of vapor may cause respiratory tract irritation.[12] Ingestion may be harmful.[5] It is important to note that the chemical, physical, and toxicological properties of the isotopically labeled compound have not been as thoroughly investigated as the unlabeled counterpart.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure risk.

2.1 Engineering Controls: The First Line of Defense

The primary engineering control for handling Diethyl Malonate-1,3-¹³C₂ is to ensure adequate ventilation.[11]

-

Fume Hood: All handling of the neat compound, including weighing and transferring, should be conducted in a certified chemical fume hood. This is crucial to prevent the inhalation of any vapors, especially if the substance is heated.

-

General Laboratory Ventilation: The laboratory should have a general ventilation system that ensures a sufficient number of air changes per hour to dilute any fugitive emissions.

2.2 Personal Protective Equipment (PPE): The Last Barrier

The appropriate PPE provides a physical barrier between the researcher and the chemical.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[12] A face shield should be worn in situations where there is a higher risk of splashing.[5]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) that have been tested according to standards like EN 374.[10] Always check the glove manufacturer's compatibility chart for breakthrough times.

-

Lab Coat: A flame-resistant lab coat should be worn to protect against accidental splashes.

-

-

Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required.[9] However, in the event of a large spill or inadequate ventilation, a respirator with an organic vapor cartridge may be necessary.[7]

Section 3: Standard Operating Procedures (SOPs) for Safe Handling

Adherence to well-defined SOPs is critical for ensuring consistent and safe laboratory practices.

3.1 General Handling Precautions

-

Avoid contact with skin, eyes, and clothing.[10]

-

Do not breathe vapor or mist.[10]

-

Wash hands thoroughly after handling.[5]

-

Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[13]

-

Handle in accordance with good industrial hygiene and safety practice.[13]

3.2 Step-by-Step Weighing and Dispensing Protocol

-

Preparation:

-

Ensure the chemical fume hood is on and operating correctly.

-

Gather all necessary equipment: Diethyl Malonate-1,3-¹³C₂ container, appropriate glassware, spatula, and a tared weigh boat or vial.

-

Don appropriate PPE (safety goggles, lab coat, gloves).

-

-

Dispensing:

-

Place the analytical balance inside the fume hood if possible. If not, place the weigh boat inside the hood.

-

Carefully open the container of Diethyl Malonate-1,3-¹³C₂.

-

Using a clean pipette or syringe, transfer the desired amount of the liquid to the tared container.

-

Avoid generating splashes or aerosols.

-

-

Post-Dispensing:

-

Securely close the primary container.

-

Clean any minor drips or spills within the fume hood immediately with an appropriate absorbent material.

-

Properly dispose of the weigh boat and any contaminated materials in a designated hazardous waste container.

-

Wash hands thoroughly.

-

3.3 Storage Requirements

Proper storage is crucial to maintain the integrity of the compound and prevent accidents.

-

Store in a cool, dry, well-ventilated place away from sources of ignition.[5][13]

-

Keep the container tightly closed when not in use.[10]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][7]

-

The recommended storage temperature is room temperature, away from light and moisture.[5]

Section 4: Emergency Procedures

Preparedness is key to effectively managing any unforeseen incidents.

4.1 First-Aid Measures

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[12]

-

In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[12]

-

In Case of Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[12]

-

In Case of Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[12]

4.2 Spill Response

-

Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Absorb the spill with an inert material such as sand, vermiculite, or earth.[12] Do not use combustible materials like sawdust.

-

Collect: Scoop up the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[12]

-

Clean: Clean the spill area with a 2-5% solution of soda ash and then rinse with water.[12]

-

Report: Report the spill to the appropriate environmental health and safety (EHS) personnel.

4.3 Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]

-

Firefighter Protection: As in any fire, wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[12]

-

Hazards from Combustion: During a fire, irritating and highly toxic gases such as carbon monoxide and carbon dioxide may be generated.[13]

Section 5: Waste Disposal

Proper disposal of Diethyl Malonate-1,3-¹³C₂ and its containers is an environmental and regulatory responsibility.

-

Disposal of Unused Material: This material and its container must be disposed of as hazardous waste.[10] Contact a licensed professional waste disposal service to dispose of this material.

-

Container Disposal: Empty containers retain product residue and can be dangerous. Do not reuse empty containers. They should be disposed of in the same manner as the substance itself.[10]

-

Prohibited Disposal: Do not empty into drains or the environment.[10]

Visualizing Safe Workflows

To further clarify the safety protocols, the following diagrams illustrate key decision-making processes.

Caption: A flowchart illustrating the key steps for mitigating hazards when handling Diethyl Malonate-1,3-¹³C₂.

Caption: A workflow diagram outlining the appropriate response to a spill of Diethyl Malonate-1,3-¹³C₂.

Conclusion: Fostering a Culture of Safety

The responsible use of isotopically labeled compounds like Diethyl Malonate-1,3-¹³C₂ is fundamental to advancing scientific knowledge. By integrating the principles of hazard assessment, engineering controls, personal protective equipment, and standardized procedures, researchers can confidently and safely harness the power of these valuable tools. This guide serves as a technical resource to empower scientists to not only follow safety guidelines but to understand the rationale behind them, thereby fostering a proactive and robust culture of safety in the laboratory.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: Diethyl malonate. Retrieved from [Link]

- Cambridge Isotope Laboratories, Inc. (2025). Diethyl malonate (1,2,3-¹³C₃, 99%)

-

International Labour Organization & World Health Organization. (2021). ICSC 1739 - DIETHYLMALONATE. Retrieved from [Link]

-

West Liberty University. (n.d.). Material Safety Data Sheet Diethyl malonate MSDS# 14274. Retrieved from [Link]

- Multichem. (n.d.).

- Fisher Scientific. (2025).

- American Chemical Society. (1995). Synthesis and Applications of Isotopically Labelled Compounds 1994.

- Synquest Labs. (n.d.).

- Sigma-Aldrich. (2011).

- Carl ROTH. (n.d.).

- Benchchem. (2025).

- Sigma-Aldrich. (2024).

- Fisher Scientific. (2025).

- National Institutes of Health. (n.d.).

-

Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

-

Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]

- Creative Proteomics. (n.d.). Principles and Characteristics of Isotope Labeling.

-

Cheméo. (n.d.). Chemical Properties of Diethyl malonate (CAS 105-53-3). Retrieved from [Link]

- Chemicals Knowledge Hub. (2023).

- Simson Pharma. (n.d.). Isotope Labelled Compounds.

Sources

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]

- 3. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 4. isotope.com [isotope.com]

- 5. isotope.com [isotope.com]

- 6. scbt.com [scbt.com]

- 7. ICSC 1739 - DIETHYLMALONATE [chemicalsafety.ilo.org]

- 8. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 9. dept.harpercollege.edu [dept.harpercollege.edu]

- 10. carlroth.com [carlroth.com]

- 11. multichemindia.com [multichemindia.com]

- 12. westliberty.edu [westliberty.edu]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 13C Metabolic Flux Analysis for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond Static Snapshots – Understanding the Dynamic Reality of Metabolism

In the intricate world of cellular biology and drug development, understanding a cell's metabolic state is paramount. While 'omics' technologies like metabolomics provide a static snapshot of metabolite concentrations, they fall short of revealing the dynamic interplay of metabolic pathways. Metabolic Flux Analysis (MFA) has emerged as a powerful technique to quantify the rates of metabolic reactions, offering a deeper understanding of cellular physiology.[1][2][3] This guide focuses on the gold standard of MFA: 13C Metabolic Flux Analysis (13C-MFA) , a technique that utilizes stable isotope tracers to map the intricate flow of carbon through the cellular metabolic network.[2][4][5]

This document is designed to be a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide field-proven insights into the causality behind experimental choices, ensuring a self-validating system of inquiry. We will delve into the core principles, experimental design, analytical methodologies, and computational analysis that form the bedrock of 13C-MFA.

The Core Principle: Tracing the Path of Carbon

At its heart, 13C-MFA is a sophisticated tracer experiment. The fundamental concept involves replacing a natural, unlabeled nutrient in a cell culture medium with its 13C-labeled counterpart.[2] Carbon-13 (13C) is a stable, non-radioactive isotope of carbon that can be incorporated into metabolites as cells grow and divide. By tracking the incorporation and distribution of these 13C atoms into downstream metabolites, we can deduce the active metabolic pathways and quantify the rates (fluxes) at which these pathways operate.[2][6][7]

The pattern of 13C labeling within a metabolite, known as its isotopomer distribution , is highly sensitive to the relative fluxes through intersecting metabolic pathways.[2] Different flux distributions will result in distinct labeling patterns. Therefore, by precisely measuring these isotopomer distributions, we can computationally infer the metabolic fluxes that generated them.[2]

Why is this important in drug development?

-

Mechanism of Action Studies: Elucidate how a drug candidate perturbs cellular metabolism to exert its therapeutic effect.

-

Target Identification and Validation: Identify metabolic nodes that are critical for disease states, such as cancer, and validate them as potential drug targets.[8]

-

Biomarker Discovery: Discover metabolic signatures associated with drug response or resistance.

-

Optimization of Bioprocesses: In the production of biologics, 13C-MFA can be used to optimize cell culture conditions to enhance productivity.

The 13C-MFA Workflow: A Step-by-Step Deconstruction

A successful 13C-MFA study is a multi-faceted process that requires careful planning and execution at each stage. The workflow can be broadly categorized into four key phases: Experimental Design, Isotope Labeling Experiment, Analytical Measurement, and Computational Flux Analysis.